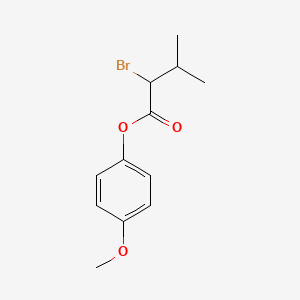
4-Methoxyphenyl 2-bromo-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl 2-bromo-3-methylbutanoate is an organic compound with the molecular formula C12H15BrO3 It is a derivative of phenyl butanoate, where the phenyl ring is substituted with a methoxy group at the para position and a bromine atom is attached to the butanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-bromo-3-methylbutanoate typically involves the esterification of 4-methoxyphenol with 2-bromo-3-methylbutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenyl 2-bromo-3-methylbutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium are used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include 4-methoxyphenyl 2-azido-3-methylbutanoate, 4-methoxyphenyl 2-thiocyanato-3-methylbutanoate, and 4-methoxyphenyl 2-methoxy-3-methylbutanoate.
Oxidation: Products include 4-hydroxyphenyl 2-bromo-3-methylbutanoate and 4-formylphenyl 2-bromo-3-methylbutanoate.
Reduction: Products include 4-methoxyphenyl 2-bromo-3-methylbutanol.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl 2-bromo-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Methoxyphenyl 2-bromo-3-methylbutanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a substrate for nucleophilic substitution or esterification reactions. In biological systems, it may interact with enzymes such as esterases, leading to the hydrolysis of the ester bond and the release of the corresponding alcohol and acid.
Comparación Con Compuestos Similares
4-Methoxyphenyl 2-bromo-3-methylbutanoate can be compared with other similar compounds such as:
4-Methoxyphenyl 2-chloro-3-methylbutanoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
4-Methoxyphenyl 2-bromo-3-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group. This change can affect the compound’s steric properties and reactivity.
4-Hydroxyphenyl 2-bromo-3-methylbutanoate: Similar structure but with a hydroxyl group instead of a methoxy group. This compound may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C12H15BrO3 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) 2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)11(13)12(14)16-10-6-4-9(15-3)5-7-10/h4-8,11H,1-3H3 |
Clave InChI |
JNVKCJNZOPTUAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OC1=CC=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


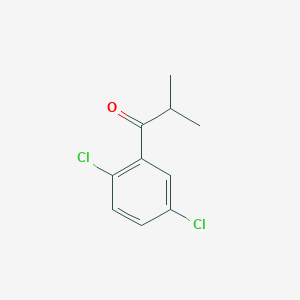
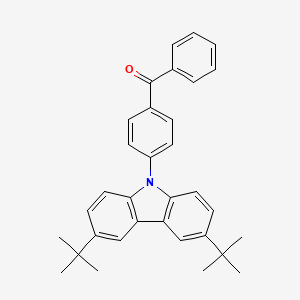
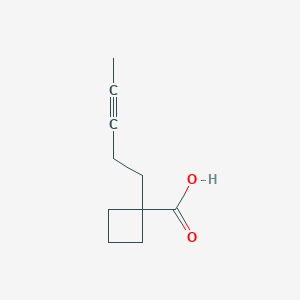
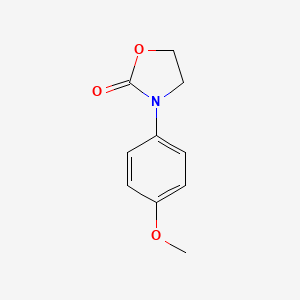
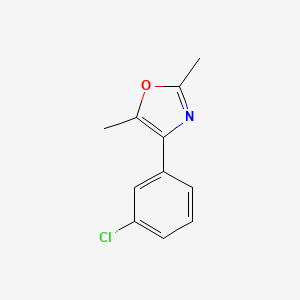
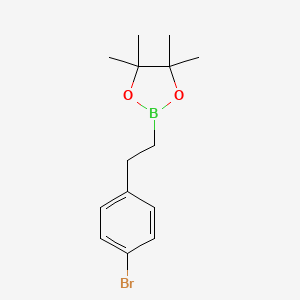

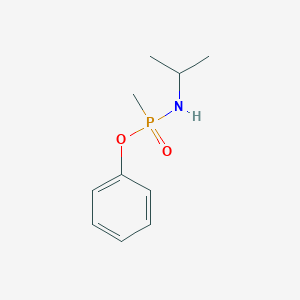
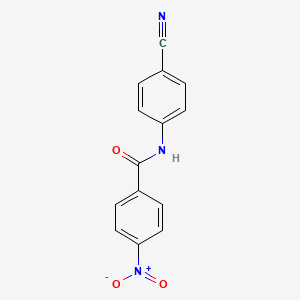
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
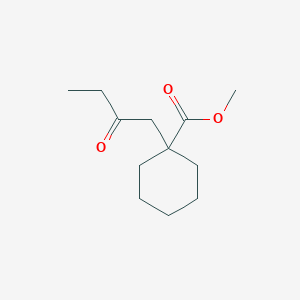
![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)
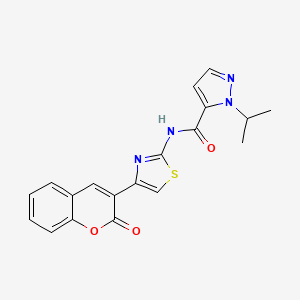
![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)
